

# Vorolanib (X-82): A Technical Guide to its Molecular and Cellular Biology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Vorolanib** (also known as X-82 or CM082) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with significant anti-angiogenic and antineoplastic activities. This technical guide provides an in-depth overview of the molecular and cellular biology of **Vorolanib**, focusing on its mechanism of action, effects on key signaling pathways, and preclinical and clinical findings. Quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this potent anti-cancer agent.

## Introduction

Pathological angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in certain ocular diseases like wet age-related macular degeneration (wAMD). Receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), are key mediators of angiogenesis. **Vorolanib** was developed as a potent inhibitor of these receptors to disrupt tumor angiogenesis and proliferation. It was designed to have a more favorable safety profile with a shorter half-life and limited tissue accumulation compared to other TKIs like sunitinib.



## **Molecular Target Profile and Mechanism of Action**

**Vorolanib** is a dual inhibitor of VEGFR and PDGFR, targeting all isoforms of these receptor families. Its primary mechanism of action is the inhibition of angiogenesis by blocking the signaling cascades initiated by VEGF and PDGF. This leads to the inhibition of endothelial cell proliferation, migration, and the formation of new blood vessels that are essential for tumor growth.

Computer modeling predicts that **Vorolanib** is a type II inhibitor of VEGFRs, which contributes to its greater selectivity compared to type I inhibitors. In addition to VEGFR and PDGFR, **Vorolanib** also demonstrates inhibitory activity against other RTKs implicated in cancer, including FLT3 and c-Kit.

#### **Kinase Inhibition Profile**

The inhibitory activity of **Vorolanib** against a panel of kinases has been quantified, demonstrating its potent and selective nature.

| Kinase Target | IC50 (nM) | Reference

 To cite this document: BenchChem. [Vorolanib (X-82): A Technical Guide to its Molecular and Cellular Biology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611704#vorolanib-x-82-molecular-and-cellular-biology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com